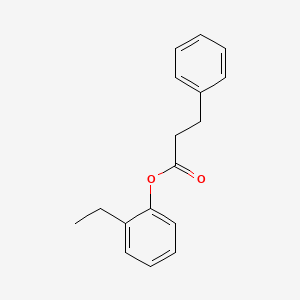

2-Ethylphenyl 3-phenylpropanoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

143647-24-9 |

|---|---|

Molecular Formula |

C17H18O2 |

Molecular Weight |

254.32 g/mol |

IUPAC Name |

(2-ethylphenyl) 3-phenylpropanoate |

InChI |

InChI=1S/C17H18O2/c1-2-15-10-6-7-11-16(15)19-17(18)13-12-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3 |

InChI Key |

AVVDDKMIIQTNBO-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC=C1OC(=O)CCC2=CC=CC=C2 |

Origin of Product |

United States |

Acylation Using 3 Phenylpropanoyl Chloride:this is a Highly Effective Method. 2 Ethylphenol is Reacted with 3 Phenylpropanoyl Chloride, Often in the Presence of a Non Nucleophilic Base Like Pyridine or Triethylamine. the Base Neutralizes the Hcl Byproduct, Driving the Reaction to Completion.

Reaction: 3-Phenylpropanoyl chloride + 2-Ethylphenol (B104991) → 2-Ethylphenyl 3-phenylpropanoate + HCl

Synthetic Methodologies for 2 Ethylphenyl 3 Phenylpropanoate and Analogues

Classical Esterification Techniques and Modern Adaptations

Traditional methods for ester synthesis remain fundamental in the production of phenylpropanoates. These techniques have undergone significant refinement to improve their efficacy and expand their applicability to a wider range of substrates, including sterically hindered phenols and complex carboxylic acids.

The Fischer-Speier esterification, a cornerstone of organic synthesis, involves the acid-catalyzed reaction between a carboxylic acid and an alcohol. In the context of synthesizing 2-Ethylphenyl 3-phenylpropanoate, this would involve the direct reaction of 3-phenylpropanoic acid with 2-ethylphenol (B104991) in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid. The primary challenge in this direct approach is often the equilibrium nature of the reaction, which necessitates the removal of water to drive the reaction towards the product.

Modern adaptations of the Fischer esterification often employ a large excess of the alcohol or use dehydrating agents to shift the equilibrium. For the synthesis of phenylpropanoates, where the phenolic component can be less reactive than simple alcohols, more forcing conditions or more effective catalysts may be required.

| Catalyst | Reactants | Conditions | Yield |

| Sulfuric Acid | 3-Phenylpropanoic Acid, 2-Ethylphenol | Reflux with water removal (e.g., Dean-Stark apparatus) | Moderate to Good |

| p-Toluenesulfonic Acid | 3-Phenylpropanoic Acid, 2-Ethylphenol | Toluene, reflux | Moderate to Good |

Table 1: Representative conditions for Fischer Esterification of 3-Phenylpropanoic Acid with 2-Ethylphenol.

For substrates that are sensitive to the harsh conditions of Fischer esterification, the Steglich esterification offers a milder alternative. This method utilizes a carbodiimide, typically dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), to activate the carboxylic acid. A catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) is crucial for the reaction's success, particularly with less nucleophilic alcohols like phenols.

The reaction proceeds through an O-acylisourea intermediate, which is then attacked by the alcohol. The mild, often room-temperature, conditions of the Steglich esterification make it highly suitable for the synthesis of complex molecules. The primary drawback is the formation of a urea (B33335) byproduct (dicyclohexylurea if using DCC), which can sometimes complicate product purification.

| Coupling Agent | Catalyst | Solvent | Temperature |

| DCC | DMAP | Dichloromethane (DCM) | Room Temperature |

| DIC | DMAP | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Room Temperature |

Table 2: Typical reagents for the Steglich Esterification of 3-Phenylpropanoic Acid and 2-Ethylphenol.

An alternative to directly using the carboxylic acid is to employ a more reactive derivative, such as an acid chloride or anhydride. The reaction of 3-phenylpropanoyl chloride with 2-ethylphenol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, provides a rapid and high-yielding route to the desired ester. This method, known as the Schotten-Baumann reaction, avoids the equilibrium limitations of Fischer esterification.

The acid chloride is typically prepared by treating 3-phenylpropanoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). While highly effective, this two-step process involves the handling of corrosive and moisture-sensitive reagents.

Transesterification is another equilibrium-controlled process where an ester reacts with an alcohol in the presence of an acid or base catalyst to produce a different ester and alcohol. For instance, a simple alkyl ester of 3-phenylpropanoic acid, such as methyl 3-phenylpropanoate, could be reacted with 2-ethylphenol to form this compound.

To drive the equilibrium towards the desired product, the alcohol byproduct (methanol in this example) must be removed, often by distillation. This method can be advantageous when the starting carboxylic acid is difficult to handle or when a particular alkyl ester is readily available. Both acid catalysts (e.g., sulfuric acid) and base catalysts (e.g., sodium methoxide) can be employed, depending on the stability of the substrates.

Advanced Catalytic Approaches in Ester Synthesis

The development of novel catalytic systems has opened new avenues for ester synthesis, often providing higher efficiency, selectivity, and sustainability compared to classical methods.

In recent years, transition metal catalysis has emerged as a powerful tool for ester formation. While direct esterification catalyzed by transition metals is an area of ongoing research, related cross-coupling reactions can be adapted for the synthesis of aryl esters. For instance, palladium-catalyzed coupling reactions could potentially be employed to form the C-O bond between an aryl halide and a carboxylate, or between an arylboronic acid and a carboxylic acid.

More directly, certain metal complexes have been shown to catalyze the esterification of carboxylic acids with alcohols under mild conditions. These catalysts can offer unique reactivity and selectivity profiles, although their application to the specific synthesis of this compound would require dedicated research to optimize reaction conditions. The potential advantages include lower reaction temperatures and compatibility with a broader range of functional groups.

Transition Metal-Catalyzed Esterification Strategies

Palladium-Catalyzed Coupling Reactions in Propanoate Synthesis

Palladium-catalyzed reactions are powerful tools for the synthesis of aryl propanoates and their precursors. While a direct synthesis of this compound is not explicitly detailed in the reviewed literature, methodologies for analogous compounds provide a clear blueprint. A prominent strategy involves the palladium-catalyzed carbonylation of aryl halides or their equivalents. For instance, a highly efficient palladium-catalyzed carbonylation of aryl fluorosulfates with aryl formates has been developed for the synthesis of various esters. researchgate.net This reaction proceeds in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base, tolerating a wide array of functional groups. researchgate.net

Another relevant approach is the synthesis of 2-aryl propionic acids, the acidic precursors to the target ester, via palladium-catalyzed reactions. A one-pot, two-step procedure has been developed involving the Heck coupling of an aryl bromide with ethylene, followed by the hydroxycarbonylation of the resulting styrene. researchgate.netnih.govorganic-chemistry.org This method has been successfully applied to the synthesis of profene drugs like naproxen (B1676952) and flurbiprofen. nih.govorganic-chemistry.org The synthesis of 3-phenylpropanoic acid or its derivatives could similarly be envisioned through related palladium-catalyzed carbonylation strategies.

The general catalytic cycle for such palladium-catalyzed reactions often involves an oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of a coupling partner (like an alkene or carbon monoxide), and finally, reductive elimination to yield the product and regenerate the Pd(0) catalyst. nih.gov

Table 1: Examples of Palladium-Catalyzed Reactions for Aryl Ester and Precursor Synthesis (Data is representative of reactions for analogous compounds)

| Aryl Substrate | Coupling Partner | Catalyst System | Solvent | Temp (°C) | Yield (%) | Reference |

| Aryl Bromide | Ethylene/CO | Pd(OAc)₂ / NISPCDPP | Dioxane | 100 | 79 | researchgate.netnih.gov |

| Aryl Fluorosulfate | Aryl Formate | Pd(OAc)₂ / XantPhos | DMF | 80 | 78 | researchgate.net |

| 2-Iodoaniline | Norbornene | Palladium Catalyst | - | - | - | youtube.com |

Copper-Catalyzed Methodologies for Ester Formation

Copper-catalyzed reactions offer a cost-effective and efficient alternative for the formation of ester linkages. One notable method is the copper-catalyzed deaminative esterification, which couples aryl amines with carboxylic acids. nih.govrsc.org This reaction proceeds via the in-situ formation of a diazonium salt from the aryl amine, which then undergoes esterification with the carboxylic acid in the presence of a copper catalyst. nih.gov This strategy could theoretically be applied to the synthesis of this compound by reacting 2-ethylaniline (B167055) with 3-phenylpropanoic acid.

Another significant copper-catalyzed approach involves the carboxylation of arylboronic esters with carbon dioxide to produce the corresponding carboxylic acids, which can then be esterified. nih.gov This method is praised for its high functional group tolerance. nih.gov Furthermore, a highly efficient protocol for ester synthesis has been developed using formates as a coupling partner with either carboxylic acids or other esters, catalyzed by copper.

Table 2: Examples of Copper-Catalyzed Esterification Reactions (Data is representative of reactions for analogous compounds)

| Substrate 1 | Substrate 2 | Catalyst | Key Feature | Reference |

| Aryl Amine | Carboxylic Acid | Copper Catalyst | Deaminative Esterification | nih.govrsc.org |

| Arylboronic Ester | Carbon Dioxide | Copper(I) Catalyst | Carboxylation | nih.gov |

| Carboxylic Acid/Ester | Formate | Copper Catalyst | High Efficiency |

Lewis Acid Catalysis in Esterification and Related Transformations

Lewis acid catalysis plays a crucial role in promoting esterification reactions, particularly in activating the carboxylic acid or the alcohol component. While direct literature on the Lewis acid-catalyzed synthesis of this compound is scarce, the general principles are well-established. Strong Lewis acids such as boron trifluoride (BF₃), aluminum chloride (AlCl₃), and ferric chloride (FeCl₃) are known to catalyze the esterification of phenols. youtube.com

The mechanism typically involves the coordination of the Lewis acid to the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity and facilitates the nucleophilic attack by the phenol's hydroxyl group. In some cases, a synergistic effect between a Brønsted acid and a Lewis acid can enhance reactivity, as seen in the tert-butylation of electron-rich arenes. The reaction kinetics of esterification, for instance between castor oil and oleic acid, have been shown to be influenced by the presence of Lewis acid catalysts. nih.gov

Organocatalytic Methods for Phenylpropanoate Synthesis

Organocatalysis has emerged as a powerful, metal-free approach to organic synthesis. N-Heterocyclic carbenes (NHCs) have proven to be particularly versatile catalysts for ester synthesis. researchgate.netnih.gov One strategy involves the NHC-catalyzed activation of α,β-unsaturated aldehydes, which can then react with alcohols to form esters. nih.gov For the synthesis of a phenylpropanoate, this could involve the reaction of cinnamaldehyde (B126680) with the corresponding phenol (B47542) in the presence of an NHC catalyst. nih.gov

The proposed mechanism often starts with the nucleophilic attack of the NHC on the aldehyde to form a Breslow intermediate. organic-chemistry.orgnih.gov This intermediate can then undergo further transformations to generate an activated acyl species that is readily attacked by an alcohol to furnish the ester and regenerate the NHC catalyst. NHCs have also been employed in the transesterification of esters.

Another organocatalytic approach involves the use of small organic molecules like proline and its derivatives to catalyze reactions. These catalysts can operate through various activation modes, including enamine and iminium ion formation, to facilitate bond constructions.

Green Chemistry Principles in the Synthesis of Aromatic Esters

The principles of green chemistry are increasingly influencing the design of synthetic routes for aromatic esters, aiming to reduce waste, use less hazardous chemicals, and improve energy efficiency. Key aspects include the use of environmentally benign solvents, catalyst recycling, and atom-economical reactions.

The development of catalyst-assisted reactions is a central theme in green organic synthesis. For instance, the use of molecular oxygen as the sole oxidant in cross-dehydrogenative coupling (CDC) reactions for aryl ester production represents a significant advancement. These reactions, which form C-O bonds directly from C-H bonds and carboxylic acids, are highly atom-economical, with water being the only byproduct.

The choice of solvent is another critical factor. The use of greener solvents like Cyrene™, a biodegradable solvent derived from cellulose, is being explored as a substitute for toxic polar aprotic solvents like DMF and DMSO in reactions such as nucleophilic aromatic substitutions of nicotinic esters. Biocatalytic methods, discussed in the next section, are inherently green as they operate under mild conditions and utilize renewable enzymes.

Biocatalytic and Enzymatic Synthesis of Phenylpropanoate Esters

Biocatalysis, particularly the use of enzymes, offers a highly selective and environmentally friendly alternative for the synthesis of esters. These reactions are typically conducted under mild conditions, reducing energy consumption and the formation of byproducts.

Lipase-Catalyzed Esterification and Transesterification

Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are the most widely used enzymes for the synthesis of esters. They can catalyze esterification, the reaction between an acid and an alcohol, and transesterification, the exchange of an acyl group of an ester with an alcohol. The synthesis of various flavor esters, including phenylpropanoates, has been successfully achieved using lipase (B570770) catalysis.

Immobilized lipases are often preferred as they can be easily separated from the reaction mixture and reused, which improves the economic feasibility of the process. Novozyme 435, an immobilized Candida antarctica lipase B, is a frequently used and highly effective biocatalyst for these transformations.

A study on the lipase-catalyzed transesterification of ethyl-3-phenylpropanoate with n-butanol demonstrated the feasibility of this approach. The reaction was found to follow a Ping-Pong Bi-Bi mechanism, with inhibition by the alcohol substrate. The efficiency of lipase-catalyzed esterification can be influenced by various factors, including the source of the lipase, the reaction medium, temperature, and the molar ratio of the substrates.

Table 3: Lipases Used in the Synthesis of Esters

| Lipase Source | Common Name/Form | Key Application | Reference |

| Candida antarctica Lipase B | Novozyme 435 (Immobilized) | Transesterification of ethyl-3-phenylpropanoate | |

| Candida rugosa | Surfactant-coated | Synthesis of ethyl butyrate | |

| Rhizomucor miehei | Lipozyme RMIM (Immobilized) | Transesterification | |

| Thermomyces lanuginosus | Lipozyme TL IM (Immobilized) | Transesterification |

Enantioselective Enzymatic Resolution Strategies for Chiral Intermediates

Enzymatic kinetic resolution is a powerful strategy for obtaining enantiomerically pure chiral intermediates, which are crucial for the synthesis of specific stereoisomers of esters like this compound. This method leverages the high stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer in a racemic mixture, allowing for the separation of the unreacted, enantiopurified substrate from the product. nih.govyoutube.com

Hydrolytic enzymes are frequently employed for the kinetic resolution of racemic alcohols and esters. nih.gov Lipases, in particular, are widely used due to their stability in organic solvents, broad substrate specificity, and commercial availability. nih.gov A common approach is the enzyme-catalyzed acetylation of a racemic alcohol or the hydrolysis of a racemic ester. For instance, in a racemic mixture of a chiral alcohol, an enzyme like Candida antarctica lipase B (CAL-B) can selectively acylate one enantiomer (e.g., the R-enantiomer), leaving the other (S-enantiomer) unreacted. rsc.org This allows for the easy separation of the resulting ester and the unreacted, enantiopure alcohol.

The efficiency of such a resolution is quantified by the enantiomeric ratio (E-value), which compares the rates of reaction for the two enantiomers. High E-values are indicative of excellent selectivity. Researchers have successfully resolved various chiral precursors, such as hydroxy derivatives of organophosphorus compounds and secondary allylic alcohols, using a panel of lipases including those from Pseudomonas fluorescens (PFL), Candida rugosa (CRL), and porcine pancreas (PPL). nih.govacs.org The choice of enzyme, solvent, and acylating agent are critical parameters that must be optimized to achieve high enantiomeric excess (ee) for both the product and the remaining substrate. nih.gov

| Enzyme | Typical Substrate Class | Reaction Type | Commonly Achieved Selectivity |

| Candida antarctica Lipase B (CAL-B) | Secondary Alcohols, Esters | Acetylation / Hydrolysis | High (E > 100) |

| Pseudomonas fluorescens Lipase (PFL) | Alcohols, Esters | Acetylation / Hydrolysis | Moderate to High |

| Candida rugosa Lipase (CRL) | Carboxylic Acids, Esters | Esterification / Hydrolysis | Variable, Substrate Dependent |

| Phosphotriesterase (PTE) | Chiral Phosphoramidates | Hydrolysis | Very High (>100-fold preference) acs.org |

Strain Optimization for Biocatalyst Production in Ester Synthesis

The economic viability of enzymatic synthesis on an industrial scale is heavily dependent on the efficient and cost-effective production of the biocatalyst. Strain optimization, a cornerstone of modern biotechnology, aims to enhance the production of desired enzymes, such as lipases for ester synthesis, by genetically engineering microbial hosts like Escherichia coli or Saccharomyces cerevisiae.

The Design-Build-Test-Learn (DBTL) cycle is a widely adopted iterative framework for strain engineering. nih.gov

Design: Identifying genetic targets for modification to improve enzyme expression and secretion.

Build: Employing genetic tools like CRISPR/Cas9 to introduce the desired modifications into the host organism's genome.

Test: Phenotyping the engineered strains to measure enzyme production levels and catalytic activity.

Learn: Analyzing the test data to inform the next cycle of design, leading to cumulative improvements. nih.gov

Synthetic Routes Utilizing Precursors and Derivatives

Preparation via Nucleophilic Substitution Reactions

The synthesis of this compound can be achieved through classical nucleophilic substitution reactions, a fundamental method in organic synthesis. The most direct approach involves the esterification of 3-phenylpropanoic acid with 2-ethylphenol. This transformation, known as Fischer-Speier esterification, is typically catalyzed by a strong acid such as sulfuric acid or p-toluenesulfonic acid, which protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of 2-ethylphenol.

Alternatively, the reactivity of the carboxylic acid can be enhanced by converting it to a more reactive derivative, such as an acyl chloride or an acid anhydride. For instance, treating 3-phenylpropanoic acid with thionyl chloride (SOCl₂) or oxalyl chloride would yield 3-phenylpropanoyl chloride. This acyl chloride is highly electrophilic and reacts readily with 2-ethylphenol, often in the presence of a non-nucleophilic base like pyridine to neutralize the HCl byproduct.

A related method involves the nucleophilic substitution of a haloalkane with a carboxylate salt. While less direct for the target compound, this principle is widely used. For the synthesis of similar esters, a carboxylate anion can act as a nucleophile, displacing a halide from an alkyl halide in an Sₙ2 reaction. youtube.com

| Method | Reactant 1 | Reactant 2 | Catalyst/Reagent | Key Feature |

| Fischer Esterification | 3-Phenylpropanoic Acid | 2-Ethylphenol | H₂SO₄ (catalytic) | Equilibrium-driven; requires removal of water. |

| Acyl Chloride Method | 3-Phenylpropanoyl Chloride | 2-Ethylphenol | Pyridine or Et₃N | Highly reactive; generally high yield. |

| InCl₃-Catalyzed Chlorination | Ethyl 3-hydroxy-3-phenylpropanoate | Chlorodimethylsilane | InCl₃ | Mild, neutral conditions for converting alcohols to chlorides. orgsyn.org |

Hydrogenation of Unsaturated Phenylpropanoate Precursors

A versatile synthetic route to phenylpropanoate esters involves the hydrogenation of their unsaturated analogues, such as phenylpropenoates (cinnamates). For example, 2-ethylphenyl cinnamate (B1238496) could serve as a precursor to this compound. The catalytic hydrogenation of the carbon-carbon double bond in the cinnamate moiety yields the desired saturated phenylpropanoate structure.

This reduction is typically performed using heterogeneous or homogeneous catalysis.

Heterogeneous Catalysis: Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation. The reaction is carried out under an atmosphere of hydrogen gas (H₂), often at moderate pressures (1-10 atm) and room temperature, using a solvent like ethanol (B145695) or ethyl acetate.

Homogeneous Catalysis: Soluble transition metal complexes, such as those based on rhodium (e.g., Wilkinson's catalyst) or ruthenium, can also be used. researchgate.netresearchgate.net Homogeneous catalysts can offer higher selectivity, especially in complex molecules with multiple reducible functional groups. For instance, certain ruthenium catalysts have been shown to selectively hydrogenate ester functionalities while leaving C=C double bonds intact under specific conditions, or vice-versa. researchgate.net

The reaction conditions, including hydrogen pressure, temperature, and choice of catalyst and solvent, can be tuned to ensure complete and selective hydrogenation of the double bond without affecting the aromatic rings or the ester group. google.com

| Catalyst System | Typical Substrate | Pressure | Temperature | Selectivity |

| Pd/C | Cinnamates, Olefins | 1-10 atm H₂ | 20-80 °C | High for C=C double bonds |

| RhCl(PPh₃)₃ (Wilkinson's Catalyst) | Unsaturated polymers, Olefins | Low to moderate H₂ | 25-60 °C | High for non-hindered double bonds researchgate.net |

| Ru-PNNP Complexes | Unsaturated Esters | 5-50 bar H₂ | 40-100 °C | Can be tuned for C=O or C=C bond reduction researchgate.net |

| Ni/Al-based catalysts | Benzene (B151609), Phenols, Unsaturated hydrocarbons | 20-100 bar H₂ | 150-250 °C | Capable of aromatic ring hydrogenation google.com |

Phosgene-Free Methods for Isocyanate-Ester Precursors

The synthesis of isocyanates, which are valuable precursors for polyurethanes and other polymers, has traditionally relied on the use of highly toxic phosgene. researchgate.netacs.org Developing phosgene-free routes is a major goal in green chemistry. For the synthesis of isocyanate-ester precursors, such as those derived from amino acid esters like phenylalanine methyl ester, several safer alternatives exist.

One common method uses triphosgene (B27547), a solid and therefore safer-to-handle equivalent of phosgene. For example, L-phenylalanine methyl ester hydrochloride can be treated with triphosgene in a biphasic mixture of methylene (B1212753) chloride and aqueous sodium bicarbonate to cleanly produce (S)-2-isocyanato-3-phenylpropanoate. orgsyn.org This method is rapid, high-yielding, and operates under mild conditions. orgsyn.org

Another non-phosgene approach involves the reaction of amines with carbonates. For instance, organic formamides can be reacted with a diorganocarbonate, and the resulting product is then thermolyzed to yield the corresponding organic isocyanate. google.com This process allows for high yields and the recycling of byproducts. While many methods focus on amine precursors, these phosgene-free strategies are crucial for creating complex building blocks that incorporate both ester and isocyanate functionalities, which are useful in the synthesis of azapeptides and other advanced materials. orgsyn.orgresearchgate.net

Mechanistic Investigations of Chemical Transformations Involving 2 Ethylphenyl 3 Phenylpropanoate

Hydrolytic Degradation Mechanisms of Phenylpropanoate Esters

The hydrolysis of esters, a fundamental reaction in organic chemistry, involves the cleavage of the ester bond to yield a carboxylic acid and an alcohol. This process can be catalyzed by acids, promoted by bases, or facilitated by enzymes.

Acid-Catalyzed Hydrolysis Pathways

Acid-catalyzed hydrolysis of esters like 2-Ethylphenyl 3-phenylpropanoate is a reversible process that reaches equilibrium. chemguide.co.uklibretexts.org The reaction is typically carried out by heating the ester with a dilute aqueous acid, such as hydrochloric acid or sulfuric acid. chemguide.co.uklibretexts.org The mechanism involves several key steps. youtube.comyoutube.com

Initially, the carbonyl oxygen of the ester is protonated by a hydronium ion (H₃O⁺), which is the active catalyst in aqueous acid solutions. chemguide.co.uklibretexts.org This protonation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. youtube.comyoutube.com The subsequent attack by water leads to the formation of a tetrahedral intermediate. youtube.com Following this, a proton is transferred from the attacking water molecule to the alkoxy group (-OR'). chemguide.co.uk This protonation converts the alkoxy group into a good leaving group (an alcohol). The tetrahedral intermediate then collapses, expelling the alcohol molecule and reforming the carbonyl group. youtube.com Finally, deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the carboxylic acid product. libretexts.orgyoutube.comyoutube.com

Table 1: Key Steps in Acid-Catalyzed Hydrolysis of this compound

| Step | Description |

| 1 | Protonation of the carbonyl oxygen of this compound by a hydronium ion. |

| 2 | Nucleophilic attack by a water molecule on the protonated carbonyl carbon. |

| 3 | Formation of a tetrahedral intermediate. |

| 4 | Proton transfer from the newly added hydroxyl group to the 2-ethylphenoxy group. |

| 5 | Elimination of 2-ethylphenol (B104991) (the leaving group). |

| 6 | Deprotonation of the protonated carbonyl group to form 3-phenylpropanoic acid and regenerate the acid catalyst. |

Base-Promoted Hydrolysis Mechanisms

Base-promoted hydrolysis, also known as saponification, is an irreversible process that goes to completion. libretexts.orgmasterorganicchemistry.com The reaction involves treating the ester with a strong base, such as sodium hydroxide (B78521). masterorganicchemistry.comyoutube.com Unlike acid-catalyzed hydrolysis, the base is a reactant and is consumed in the reaction.

The mechanism begins with the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. libretexts.orgmasterorganicchemistry.com This is the rate-determining step. The tetrahedral intermediate then collapses, eliminating the alkoxide ion (in this case, the 2-ethylphenoxide ion) as the leaving group. masterorganicchemistry.com This results in the formation of a carboxylic acid. In the basic reaction medium, the carboxylic acid is immediately deprotonated by the alkoxide ion or another hydroxide ion to form a carboxylate salt. masterorganicchemistry.comyoutube.com An acidic workup is required in a separate step to protonate the carboxylate and obtain the final carboxylic acid product. libretexts.org

Isotope-labeling studies have confirmed this mechanism. When an ester labeled with ¹⁸O in the ether-like oxygen is hydrolyzed, the ¹⁸O label is found exclusively in the alcohol product, indicating that the acyl-oxygen bond is cleaved. libretexts.org

Table 2: Stages of Base-Promoted Hydrolysis of this compound

| Stage | Description | Products |

| Saponification | Nucleophilic attack of hydroxide on the carbonyl carbon, followed by elimination of the 2-ethylphenoxide ion. | Sodium 3-phenylpropanoate and 2-ethylphenol. |

| Acidification | Addition of a strong acid (e.g., HCl) to protonate the carboxylate salt. | 3-Phenylpropanoic acid. |

Enzymatic Hydrolysis Kinetics and Substrate Specificity

Enzymes, particularly lipases and esterases, can catalyze the hydrolysis of esters with high selectivity. scielo.brscielo.br These biocatalysts are often used for the kinetic resolution of racemic esters. scielo.brresearchgate.net The enzymatic hydrolysis of phenylpropanoate esters has been studied, demonstrating the potential for stereoselective transformations. scielo.brscielo.br

For instance, studies on the enzymatic hydrolysis of ethyl 3-hydroxy-3-phenylpropanoate have shown that enzymes like Pseudomonas cepacia lipase (B570770) (PCL) and Pig liver esterase (PLE) can effectively catalyze the reaction. scielo.brresearchgate.net The kinetics of these reactions are influenced by factors such as pH, temperature, and the specific enzyme used. scielo.br Research on ethyl 2-phenylpropionate has also shown that mycelium-bound carboxylesterases from fungi like Aspergillus oryzae and Rhizopus oryzae can efficiently hydrolyze the ester. scielo.br In these studies, the hydrolysis reaction was observed to be significantly faster than the corresponding esterification reaction. scielo.br

Table 3: Comparison of Biocatalysts for Phenylpropanoate Ester Hydrolysis

| Biocatalyst | Substrate Example | Key Finding | Reference |

| Aspergillus oryzae MIM | Ethyl 2-phenylpropionate | High hydrolysis yield (0.94 after 24h). | scielo.br |

| Rhizopus oryzae CBS 11207 | Ethyl 2-phenylpropionate | Moderate hydrolysis yield (0.51 after 24h). | scielo.br |

| Pseudomonas cepacia Lipase (PCL) | Ethyl 3-hydroxy-3-phenylpropanoate | Good for resolving secondary β-hydroxy esters, achieving high enantiomeric excess. | scielo.brresearchgate.net |

| Pig Liver Esterase (PLE) | Ethyl 3-hydroxy-3-phenylbutanoate | Better for tertiary β-hydroxy esters, though with lower selectivity. | scielo.brresearchgate.net |

Reduction Reactions of the Ester Moiety

The ester group in this compound can be reduced to yield alcohols. This transformation can be achieved using chemical reducing agents or through catalytic hydrogenation.

Reductions to Corresponding Alcohols using Hydride Reagents

Strong hydride reagents, most notably Lithium Aluminum Hydride (LiAlH₄), are commonly used to reduce esters to primary alcohols. The reduction of an ester with LiAlH₄ results in the formation of two alcohol molecules. The acyl portion of the ester is reduced to a primary alcohol, and the alkoxy portion is liberated as another alcohol.

For this compound, reduction with LiAlH₄ would yield 3-phenyl-1-propanol (B195566) (from the acyl part) and 2-ethylphenol (from the alkoxy part). The mechanism involves the nucleophilic attack of a hydride ion from LiAlH₄ on the ester's carbonyl carbon. This is followed by the elimination of the alkoxide (2-ethylphenoxide) to form an intermediate aldehyde. The aldehyde is then rapidly reduced by another equivalent of the hydride reagent to the corresponding primary alcohol. The reaction requires an aqueous or acidic workup to neutralize the reaction mixture and protonate the resulting alkoxides.

Catalytic Hydrogenation of Ester Functionalities

Catalytic hydrogenation is another method for the reduction of esters, although it typically requires more forcing conditions (high pressure and temperature) compared to the hydrogenation of alkenes or alkynes. tcichemicals.comillinois.edu

Ruthenium-based catalysts have been developed that can effectively reduce esters to alcohols under milder conditions. tcichemicals.com For example, certain ruthenium complexes can hydrogenate esters to alcohols while leaving other sensitive groups, such as benzyl (B1604629) ethers, intact. tcichemicals.com The reduction of this compound via catalytic hydrogenation would also produce 3-phenyl-1-propanol and 2-ethylphenol.

Transfer hydrogenation represents an alternative approach. For instance, a method for the transfer hydrogenation of activated olefins has been developed using in situ generated benzimidazolines, which could potentially be adapted for ester reduction. thieme-connect.com The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity in the catalytic hydrogenation of esters. tcichemicals.comijcce.ac.ir

Table 4: Summary of Reduction Methods for this compound

| Method | Reagent/Catalyst | Products |

| Hydride Reduction | 1. Lithium Aluminum Hydride (LiAlH₄) 2. Acidic/Aqueous Workup | 3-phenyl-1-propanol and 2-ethylphenol |

| Catalytic Hydrogenation | Hydrogen gas (H₂) and a metal catalyst (e.g., Ru-complex) | 3-phenyl-1-propanol and 2-ethylphenol |

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a fundamental reaction class for esters like this compound. This process involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the leaving group—in this case, the 2-ethylphenoxide moiety. The reactivity of the ester is influenced by both the electronic nature of the nucleophile and the stability of the leaving group. libretexts.orguomustansiriyah.edu.iq

Generally, the reaction is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon of the ester. This step is often the rate-determining step. The resulting tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the leaving group. libretexts.orgvanderbilt.edu The less reactive an ester is, the more likely it is that the reaction will require acid or base catalysis. uomustansiriyah.edu.iqvanderbilt.edu

Transamidation, the conversion of an ester to an amide, is a synthetically important transformation. For this compound, this would involve reaction with ammonia (B1221849) or a primary or secondary amine. vanderbilt.edu These reactions typically require heating or catalysis due to the lower reactivity of esters compared to acid chlorides or anhydrides. uomustansiriyah.edu.iqvanderbilt.edu The general mechanism involves the nucleophilic attack of the amine on the ester carbonyl, followed by the elimination of 2-ethylphenol.

Recent advancements have demonstrated that such transformations can be achieved under milder conditions. For instance, transition-metal-free methods for the amidation of esters have been developed, operating at room temperature by employing selective acyl cleavage with non-nucleophilic amines. nih.gov Additionally, nickel-NHC (N-heterocyclic carbene) complexes have been shown to effectively catalyze the amidation of even unactivated esters, providing a pathway for these transformations under specific catalytic conditions. mdpi.comjmu.edu

The table below outlines generalized conditions for the amidation of phenylpropanoate-type esters, which would be applicable to the target compound.

Table 1: Generalized Conditions for Amidation of Phenylpropanoate Esters

| Catalyst/Promoter | Nucleophile | Solvent | Temperature (°C) | Yield |

|---|---|---|---|---|

| None (Thermal) | Primary/Secondary Amine | None or High-Boiling Solvent | >100 | Moderate to High |

| K₂CO₃ / [CpNi(IPr)Cl] | Aniline | Toluene | 140 | High |

This table presents generalized data for the class of phenylpropanoate esters based on available literature. vanderbilt.edunih.govmdpi.com

Other nucleophiles can also add to the carbonyl group. For example, hydrolysis (using water as a nucleophile, typically under acidic or basic conditions) would yield 3-phenylpropanoic acid and 2-ethylphenol. uomustansiriyah.edu.iq Transesterification, using a different alcohol as the nucleophile, would result in a new ester.

Electrophilic Aromatic Substitution on the Ethylphenyl and Phenyl Rings

The structure of this compound presents two aromatic rings susceptible to electrophilic aromatic substitution (EAS): the 2-ethylphenyl ring of the ester group and the phenyl ring of the propanoate moiety. The outcome of an EAS reaction is directed by the nature of the substituents on each ring. masterorganicchemistry.com

On the phenyl ring of the propanoate group, the ethyl-ester substituent (-CH₂CH₂COOR) is a deactivating, meta-directing group. The electron-withdrawing nature of the carbonyl group pulls electron density away from the ring, making it less nucleophilic and directing incoming electrophiles to the meta position. youtube.com

Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. masterorganicchemistry.com The specific conditions would determine the extent and location of substitution. For instance, nitration using a mixture of nitric acid and sulfuric acid would likely introduce a nitro group at the para position of the 2-ethylphenyl ring and the meta position of the 3-phenylpropanoate ring. masterorganicchemistry.combyjus.com

Radical Reactions and Oxidative Transformations

Phenols and their derivatives can be oxidized to form quinones, which are dicarbonyl compounds. libretexts.org The 2-ethylphenyl moiety of the title compound, being a phenol (B47542) derivative, is susceptible to such oxidation. Strong oxidizing agents like chromic acid can convert phenols into p-benzoquinones. libretexts.org The reaction proceeds via the formation of a phenoxy radical, followed by further oxidation.

The presence of an activating alkyl group on the phenolic ring can influence the reaction. The oxidation of phenols to quinones is a key process in various biological systems and can be achieved in the laboratory using a range of reagents. researchgate.net Milder oxidants, such as Fremy's salt, are often preferred for preparing quinones from dihydroxybenzenes, which can be formed from phenols. libretexts.org

The general transformation is as follows: Phenol → Catechol/Hydroquinone → Quinone pearson.com

Recent methods for the direct hydroxylation of aryl halides and the oxidation of arylboronic acids to phenols have expanded the synthetic routes to these compounds, which can then be further oxidized. organic-chemistry.org While direct oxidation of this compound to a quinone derivative is plausible, it may be accompanied by side reactions, including cleavage of the ester bond, depending on the reaction conditions.

Rearrangement Reactions and Fragmentations in Substituted Phenylpropanoates

Rearrangement reactions involve the migration of an atom or group within a molecule to form a structural isomer. thermofisher.com While specific rearrangement studies on this compound are not prominent, the broader class of phenylpropanoates undergoes characteristic rearrangements and fragmentations, particularly in mass spectrometry. whitman.edu

Under electron ionization mass spectrometry (EI-MS), esters exhibit predictable fragmentation patterns. libretexts.org For phenylpropanoate esters, common fragmentations include cleavage of the bond alpha to the carbonyl group and McLafferty rearrangements if a gamma-hydrogen is present. whitman.edu The fragmentation of esters related to 3-phenylpropenoate has been studied in detail, showing characteristic losses, such as the loss of an ortho-substituent on the phenyl ring, which helps in structural elucidation. nih.gov

The table below summarizes common fragmentation patterns observed for phenylpropanoate-type esters in mass spectrometry.

Table 2: Common Mass Spectrometry Fragmentations for Phenylpropanoate Esters

| Fragmentation Type | Description | Resulting Fragment |

|---|---|---|

| α-Cleavage | Cleavage of the C-C bond adjacent to the carbonyl group. | Formation of an acylium ion. |

| Alkoxy Group Loss | Cleavage of the C-O bond of the ester. | Loss of the -OR group. |

This table is based on general principles of ester fragmentation. whitman.edulibretexts.org

Named rearrangement reactions like the Claisen, Cope, or Beckmann rearrangements are also fundamental in organic synthesis, but their direct application to this specific saturated ester would require prior functionalization to create the necessary structural motifs, such as an allyl ether for a Claisen rearrangement. bdu.ac.innumberanalytics.com

Investigation of Specific Reaction Conditions and Solvent Effects

The conditions under which reactions involving this compound are carried out can significantly impact the outcome, including reaction rate and product distribution. Solvent choice is particularly critical. For nucleophilic acyl substitution, polar aprotic solvents like DMF or DMSO can accelerate the reaction by solvating the cation of a nucleophilic salt without strongly solvating the anion, thus increasing its nucleophilicity. In contrast, polar protic solvents can solvate both the cation and the anion, potentially slowing the reaction.

In the synthesis of related esters, such as ethyl 3-phenylpropionate (B1229125), various conditions have been explored. One method involves the esterification of the corresponding carboxylic acid using an alcohol in the presence of reagents like sulfuryl fluoride (B91410) (SO₂F₂) and a base like N,N-diisopropylethylamine (DIPEA) in a solvent such as 1,2-dichloroethane (B1671644) (DCE). chemicalbook.com Another approach is the hydrogenation of ethyl cinnamate (B1238496) over a nickel catalyst. chemicalbook.com

Solvent effects are also crucial in electrophilic aromatic substitution. The polarity of the solvent can influence the stability of the charged intermediate (the arenium ion), thereby affecting the reaction rate. For example, halogenation of phenols can yield different products depending on the solvent's polarity; less polar solvents may favor monobromination, while highly polar solvents like water can lead to polybromination. byjus.com

The table below provides examples of reaction conditions used in the synthesis of similar esters, highlighting the role of solvents and reagents.

Table 3: Synthetic Conditions for Phenylpropanoate Esters

| Reaction Type | Reagents | Solvent | Temperature | Outcome |

|---|---|---|---|---|

| Esterification | 3-Phenylpropanoic acid, Ethanol (B145695), SO₂F₂, DIPEA | 1,2-Dichloroethane | 20°C | High yield of ethyl 3-phenylpropionate. chemicalbook.com |

| Hydrogenation | Ethyl cinnamate, H₂, Nickel catalyst | Ethanol | Not specified | Ethyl 3-phenylpropionate. chemicalbook.com |

Advanced Spectroscopic and Structural Characterization Techniques for 2 Ethylphenyl 3 Phenylpropanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the structural elucidation of organic compounds like 2-Ethylphenyl 3-phenylpropanoate. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and conformation.

Two-Dimensional NMR Techniques for Structure Elucidation

While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide fundamental information, complex molecules often exhibit overlapping signals that are difficult to interpret. omicsonline.org Two-dimensional (2D) NMR techniques are employed to resolve these complexities by correlating different nuclei through chemical bonds or space. omicsonline.orgresearchgate.net

For this compound, several 2D NMR experiments are particularly useful:

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds (³JHH). omicsonline.orglibretexts.org It would be instrumental in confirming the proton-proton connectivities within the ethyl group (-CH2-CH3) of the phenyl ester and the propanoate chain (-CH2-CH2-). For instance, cross-peaks would appear between the ethyl group's methylene (B1212753) and methyl protons and between the two methylene groups of the propanoate moiety. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. omicsonline.org It allows for the unambiguous assignment of each carbon atom that has an attached proton by linking the ¹H and ¹³C spectra. For this compound, HSQC would connect the proton signals of the ethyl and propanoate methylene groups to their corresponding carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected by bonds. omicsonline.org It is particularly useful for determining stereochemistry and conformational preferences.

These 2D methods, when used in combination, provide a comprehensive and unambiguous assignment of all proton and carbon signals, confirming the molecular structure of this compound. osti.gov

¹H and ¹³C NMR Chemical Shift Analysis for Ester and Aromatic Environments

The chemical shifts in ¹H and ¹³C NMR spectra are highly dependent on the electronic environment of each nucleus. The electronegative oxygen atom of the ester and the ring currents of the aromatic systems significantly influence the spectral data.

¹H NMR Analysis:

Aromatic Protons: The protons on the two benzene (B151609) rings will appear in the downfield region, typically between 7.0 and 8.0 ppm. youtube.com The monosubstituted phenyl ring of the propanoate group will likely show a complex multiplet for its five protons. chemicalbook.com The four protons on the ortho-substituted 2-ethylphenyl ring will also produce a complex multiplet pattern.

Ethyl Group Protons: The methylene protons (-CH2-) of the ethyl group attached to the phenyl ring are deshielded by the aromatic ring and will appear as a quartet around 2.7 ppm. The corresponding methyl protons (-CH3) will be a triplet at approximately 1.2 ppm.

Propanoate Chain Protons: The two methylene groups in the 3-phenylpropanoate moiety are in different environments. The protons on the carbon adjacent to the phenyl group (Cα) are expected around 2.9-3.0 ppm, while the protons on the carbon adjacent to the carbonyl group (Cβ) will be slightly further upfield, around 2.6 ppm. chemicalbook.comyoutube.com

¹³C NMR Analysis:

Carbonyl Carbon: The ester carbonyl carbon is highly deshielded and will appear at a characteristic chemical shift between 170 and 175 ppm. chemicalbook.com

Aromatic Carbons: The carbons of the two aromatic rings will resonate in the 120-150 ppm range. chemicalbook.compearson.com The carbon atoms directly attached to the ethyl group and the ester oxygen (ipso-carbons) will have distinct shifts influenced by the substituent effects.

Alkyl Carbons: The sp³ hybridized carbons of the ethyl and propanoate groups will appear in the upfield region of the spectrum. The ethyl group's -CH2- carbon is expected around 25-30 ppm, and the -CH3- carbon around 14-16 ppm. For the propanoate chain, the -CH2- carbon next to the phenyl group will be around 31 ppm, and the -CH2- carbon next to the carbonyl will be around 36 ppm. chemicalbook.com

Predicted NMR Chemical Shifts for this compound

| Group | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Ester | Carbonyl C=O | - | ~172 |

| 2-Ethylphenyl | Aromatic C-H | ~7.1-7.4 (multiplet) | ~126-148 |

| Ethyl -CH₂- | ~2.7 (quartet) | ~26 | |

| Ethyl -CH₃ | ~1.2 (triplet) | ~15 | |

| 3-Phenylpropanoate | Phenyl C-H | ~7.2-7.3 (multiplet) | ~126-141 |

| Propanoate -CH₂- (α to Ph) | ~2.9 (triplet) | ~31 | |

| Propanoate -CH₂- (β to C=O) | ~2.6 (triplet) | ~36 |

Note: These are predicted values based on data for analogous structures. Actual experimental values may vary.

Advanced NMR for Conformational Studies

The flexible single bonds in this compound—specifically the C-O ester bond and the C-C bonds of the ethyl and propanoate side chains—allow for multiple conformations. Advanced NMR techniques can provide insight into the dynamic behavior and preferred spatial arrangement of the molecule in solution. rsc.org

One approach involves variable temperature (VT) NMR studies. By recording spectra at different temperatures, it is possible to observe changes in chemical shifts or the coalescence of signals, which indicates hindered rotation around a bond. researchgate.net This can be used to calculate the energy barrier for rotation (ΔG‡) around the C-O ester bond, providing information on the interplay of steric and electronic effects that stabilize certain conformers. rsc.org

Furthermore, Nuclear Overhauser Effect (NOE) experiments, such as 2D NOESY, can be employed to detect through-space interactions between protons. nih.gov Observing an NOE between a proton on the 2-ethylphenyl ring and a proton on the 3-phenylpropanoate chain would provide direct evidence of a specific folded conformation, offering a more detailed picture of the molecule's three-dimensional structure in its solution state. nih.gov

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that probe the molecular motions of a compound. scholarsresearchlibrary.com They are particularly effective for identifying functional groups and analyzing the structural framework of molecules like this compound. ijsdr.org

Vibrational Analysis of Ester Carbonyl and Aromatic Ring Modes

The vibrational spectrum of this compound is dominated by the characteristic modes of the ester group and the two aromatic rings.

Ester Group Vibrations: The most prominent feature in the IR spectrum of an ester is the intense carbonyl (C=O) stretching band. For an aromatic ester like this, this peak is expected to appear at a relatively high wavenumber, typically in the range of 1715-1730 cm⁻¹. spectroscopyonline.com Additionally, esters exhibit two characteristic C-O stretching vibrations, often referred to as the "Rule of Three" with the C=O stretch. spectroscopyonline.com One C-O stretch, involving the carbonyl carbon and the ester oxygen, appears as a strong band between 1250-1300 cm⁻¹. The other, involving the ester oxygen and the phenyl ring, is found between 1000-1150 cm⁻¹. spectroscopyonline.comrockymountainlabs.com

Aromatic Ring Modes: Both aromatic rings will give rise to several characteristic bands. The C-H stretching vibrations of the aromatic protons are observed above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings typically produce a series of peaks of variable intensity in the 1450-1600 cm⁻¹ region. Out-of-plane (OOP) C-H bending vibrations are also significant and appear in the 690-900 cm⁻¹ range; their exact position and pattern are diagnostic of the substitution pattern on the benzene rings (ortho-disubstituted and monosubstituted).

Alkyl Group Vibrations: The C-H stretching vibrations of the ethyl and propanoate methylene groups occur just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range. C-H bending (scissoring and rocking) vibrations for these groups will be present in the 1375-1465 cm⁻¹ region.

Characteristic IR and Raman Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2980 | Medium-Strong |

| Ester C=O Stretch | 1715 - 1730 | Very Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Variable |

| Aliphatic C-H Bend | 1375 - 1465 | Medium |

| Ester C-O Stretch | 1000 - 1300 | Strong (two bands) |

| Aromatic C-H OOP Bend | 690 - 900 | Strong |

Note: Data is based on typical values for aromatic esters. spectroscopyonline.comchemicalbook.com

Application of Advanced FT-IR for Molecular Interactions

Advanced Fourier-Transform Infrared (FT-IR) techniques, such as Attenuated Total Reflection (ATR)-FT-IR, provide powerful means to study molecular interactions. spectroscopyonline.com ATR-FT-IR is particularly useful for analyzing samples in their native state with minimal preparation, probing the surface of a material to a depth of a few micrometers. spectroscopyonline.comnih.gov

For this compound, ATR-FT-IR could be used to study its interactions with different solvents. Changes in the position and shape of the strong ester carbonyl (C=O) band can indicate the formation of intermolecular interactions, such as hydrogen bonding with protic solvents or dipole-dipole interactions with polar solvents. A shift in the C=O frequency to a lower wavenumber typically suggests a weakening of the double bond due to such an interaction.

Furthermore, these advanced FT-IR methods can be applied to investigate the orientation and interaction of the molecule when adsorbed onto a surface, which is relevant in fields like materials science and catalysis. By analyzing the spectral changes, one can gain insights into how the molecule organizes and which functional groups (e.g., the ester or the aromatic rings) are primarily involved in the surface interaction. spectroscopyonline.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. savemyexams.com This precision allows for the determination of the exact molecular formula of a compound by distinguishing between molecules that have the same nominal mass but different elemental compositions. uni-rostock.de

For this compound, with the molecular formula C₁₇H₁₈O₂, its theoretical monoisotopic mass can be calculated with high precision. This calculated exact mass would then be compared to the experimentally determined value from an HRMS instrument to confirm the molecular formula.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

| Molecular Formula | C₁₇H₁₈O₂ |

| Nominal Mass | 254 amu |

| Monoisotopic Mass | 254.1307 g/mol |

| Predicted [M+H]⁺ | 255.1380 |

| Predicted [M+Na]⁺ | 277.1199 |

This table contains theoretically calculated values for this compound.

In mass spectrometry, after the molecule is ionized, it often undergoes fragmentation into smaller, charged particles. The pattern of these fragments is unique to the molecule's structure and can be used as a "fingerprint" for identification and structural confirmation. The fragmentation of aromatic esters is influenced by the stability of the resulting ions. youtube.com

For this compound, the molecular ion peak would be observed at an m/z corresponding to its molecular weight. Key fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group, leading to the formation of stable acylium ions.

McLafferty Rearrangement: A characteristic rearrangement for compounds containing a carbonyl group and a sufficiently long alkyl chain, though less likely to be the primary pathway in this specific structure.

Cleavage of the Ester Bond: Breakage of the C-O bond of the ester linkage, leading to ions corresponding to the 2-ethylphenyl and 3-phenylpropanoate moieties.

Table 2: Predicted Major Fragments for this compound in Mass Spectrometry

| m/z (mass/charge) | Predicted Fragment Ion | Fragment Structure |

| 254 | [C₁₇H₁₈O₂]⁺ | Molecular Ion |

| 133 | [C₉H₉O]⁺ | 3-phenylpropanoyl cation |

| 121 | [C₈H₉O]⁺ | 2-ethylphenoxide radical cation |

| 105 | [C₇H₅O]⁺ | Benzoyl cation |

| 91 | [C₇H₇]⁺ | Tropylium cation |

This table presents predicted fragmentation patterns based on the chemical structure of this compound and general principles of mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. tdx.catnih.gov It is a cornerstone for the analysis of volatile and semi-volatile organic compounds.

In the analysis of this compound, a sample would be injected into the gas chromatograph, where it would be vaporized and separated from any impurities based on its boiling point and affinity for the GC column. The separated compound would then enter the mass spectrometer, which would provide a mass spectrum confirming its identity. The retention time from the GC and the mass spectrum from the MS together provide a high degree of certainty in the identification and purity assessment of the compound. nih.govresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org To perform this analysis, a single, high-quality crystal of the compound is required. libretexts.org The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, and thus the atomic positions.

As no experimental crystal structure for this compound has been reported, this section will discuss the expected structural features based on its molecular composition.

The crystal packing of this compound would be governed by a variety of non-covalent intermolecular interactions. researchgate.net While it lacks strong hydrogen bond donors, the following interactions would be significant:

Van der Waals Forces: These are the primary forces that would hold the molecules together in the crystal lattice.

π-π Stacking: The two aromatic rings (the phenyl group and the 2-ethylphenyl group) would likely engage in π-π stacking interactions, where the electron clouds of the rings attract each other. cam.ac.uknih.gov These interactions are a significant factor in the crystal packing of many aromatic compounds. acs.org

C-H···π Interactions: The hydrogen atoms on the ethyl group and the phenyl rings can interact with the electron-rich π systems of adjacent molecules.

Dipole-Dipole Interactions: The ester group introduces a polar component to the molecule, leading to dipole-dipole interactions that would help to orient the molecules within the crystal.

The interplay of these forces would determine the final, most stable crystalline arrangement. The shape of the molecule, including the presence of the ethyl group, would influence the efficiency of crystal packing and could potentially lead to polymorphism, where the compound can exist in more than one crystalline form. acs.org

Computational and Theoretical Studies on 2 Ethylphenyl 3 Phenylpropanoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the detailed investigation of molecular structures, energies, and electronic properties.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of medium-sized organic molecules such as 2-Ethylphenyl 3-phenylpropanoate. By approximating the many-body electronic Schrödinger equation, DFT allows for the calculation of various electronic properties with a favorable balance of accuracy and computational cost.

Key electronic and energetic parameters that can be determined for this compound using DFT include:

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A large HOMO-LUMO gap implies high stability.

Ionization Potential and Electron Affinity: These properties, related to the energies of the HOMO and LUMO, respectively, provide insights into the molecule's ability to donate or accept electrons in chemical reactions.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution within the molecule, highlighting electrophilic and nucleophilic sites. For this compound, the MEP would likely show negative potential around the oxygen atoms of the ester group, indicating their susceptibility to electrophilic attack.

A hypothetical DFT study on this compound might yield the following data:

| Parameter | Value (arbitrary units) | Significance |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability |

| Ionization Potential | 6.5 eV | Energy required to remove an electron |

| Electron Affinity | 1.2 eV | Energy released upon gaining an electron |

The flexibility of the ester linkage and the ethyl group in this compound allows for the existence of multiple conformers, or spatial arrangements of the atoms. Computational methods are invaluable for identifying the most stable conformers and understanding the energy landscape of the molecule. By systematically rotating the rotatable bonds and calculating the energy of each resulting conformation, a potential energy surface can be constructed. The global minimum on this surface corresponds to the most stable conformer, which is the most likely to be observed experimentally.

Molecular Dynamics Simulations for Ester Systems

While quantum chemical calculations typically focus on static, single-molecule properties, molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. For a system containing this compound, an MD simulation would involve:

System Setup: Placing a number of this compound molecules in a simulation box, often with a solvent to mimic real-world conditions.

Force Field Application: Defining a set of equations and parameters (a force field) that describe the potential energy of the system as a function of the atomic positions.

Integration of Equations of Motion: Solving Newton's equations of motion for each atom in the system, allowing the simulation to evolve over time.

MD simulations can be used to investigate properties such as diffusion coefficients, radial distribution functions, and the conformational dynamics of the ester in a condensed phase.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For the synthesis of this compound, which is typically formed through the esterification of 2-ethylphenol (B104991) and 3-phenylpropanoic acid, computational methods can be used to:

Map the Reaction Pathway: Identify the transition states and intermediates along the reaction coordinate.

Calculate Activation Energies: Determine the energy barriers for each step of the reaction, providing insights into the reaction kinetics.

Investigate Catalytic Effects: Model the role of acid or base catalysts in the esterification process.

By comparing the energies of different possible pathways, the most likely reaction mechanism can be identified.

Prediction of Spectroscopic Parameters from First Principles

Computational methods can predict various spectroscopic parameters from first principles, meaning they are derived directly from fundamental physical constants and the principles of quantum mechanics. For this compound, these predictions can be compared with experimental spectra to confirm the molecular structure and assign spectral features.

| Spectroscopy Type | Predicted Parameters |

| Infrared (IR) | Vibrational frequencies and intensities |

| Nuclear Magnetic Resonance (NMR) | Chemical shifts and coupling constants |

| Ultraviolet-Visible (UV-Vis) | Electronic transition energies and oscillator strengths |

These predictions are highly dependent on the level of theory and basis set used in the calculations.

Intermolecular Interaction Analysis using Hirshfeld Surface and Other Computational Methods

The way in which this compound molecules interact with each other in the solid state is crucial for understanding its crystal packing and physical properties. Hirshfeld surface analysis is a computational technique that provides a visual and quantitative description of these intermolecular interactions.

The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which separates it from its neighbors. By mapping properties such as the normalized contact distance (dnorm) onto this surface, specific types of intermolecular contacts can be identified and quantified. For this compound, one would expect to see significant contributions from H···H, C···H, and O···H contacts, reflecting the importance of van der Waals forces and potential weak hydrogen bonding in the crystal packing.

Other computational methods for analyzing intermolecular interactions include the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots, which can provide further details about the nature and strength of these interactions.

Stereochemical Aspects and Chiral Synthesis of 2 Ethylphenyl 3 Phenylpropanoate Derivatives

Enantioselective Synthesis Approaches

The creation of a single enantiomer of a chiral molecule is a cornerstone of modern asymmetric synthesis. For derivatives of 2-Ethylphenyl 3-phenylpropanoate, where the chirality would likely reside on the 3-phenylpropanoate portion, several enantioselective strategies can be envisaged.

One prominent approach involves the asymmetric hydrogenation of a corresponding unsaturated precursor, such as 2-Ethylphenyl 3-phenylacrylate. This method, widely employed for the synthesis of profen drugs (a class of 2-arylpropanoic acids), utilizes chiral transition metal catalysts, often based on rhodium or ruthenium complexed with chiral phosphine (B1218219) ligands like BINAP or DuPhos. The catalyst creates a chiral environment that directs the addition of hydrogen to one face of the double bond, leading to the preferential formation of one enantiomer.

Another powerful technique is the asymmetric Wolff rearrangement of an α-diazoketone. This reaction can generate chiral α,α-disubstituted carboxylic esters with high enantioselectivity. In a potential application to a derivative of this compound, a suitably substituted α-diazoketone could undergo a cascade reaction involving visible-light-induced ketene (B1206846) formation followed by asymmetric esterification with 2-ethylphenol (B104991), catalyzed by a chiral acyl-transfer catalyst like a benzotetramisole derivative. frontiersin.org

Diastereoselective Control in Ester Formation

When both the alcohol and the carboxylic acid components of an ester are chiral, the formation of diastereomers is possible. In the context of this compound derivatives, if we consider a chiral 2-ethylphenol derivative reacting with a chiral 3-phenylpropanoic acid derivative, diastereoselective control becomes crucial.

The choice of coupling agent and reaction conditions can significantly influence the diastereomeric ratio of the resulting ester. For instance, the use of specific carbodiimides in conjunction with chiral acyl-transfer catalysts can favor the formation of one diastereomer over the other. The steric hindrance and electronic properties of both the chiral alcohol and the chiral acid play a key role in the transition state of the esterification reaction, thereby dictating the diastereoselectivity.

Resolution of Racemic Mixtures via Enzymatic or Chemical Methods

When a synthetic route yields a racemic mixture of a this compound derivative, separation of the enantiomers is necessary to obtain the pure, optically active compounds. Both enzymatic and chemical methods are well-established for this purpose.

Enzymatic Resolution:

Lipases are a class of enzymes widely used for the kinetic resolution of racemic esters and alcohols due to their high enantioselectivity. mdpi.com In a typical kinetic resolution of a racemic this compound derivative, a lipase (B570770) would selectively hydrolyze one enantiomer of the ester at a faster rate, leaving the unreacted ester enriched in the other enantiomer. Conversely, a racemic 3-phenylpropanoic acid could be resolved through enantioselective esterification with 2-ethylphenol catalyzed by a lipase. The choice of lipase (e.g., from Candida antarctica, Pseudomonas cepacia) and reaction conditions (e.g., solvent, temperature) is critical for achieving high enantiomeric excess (ee) and conversion. wikipedia.orgresearchgate.net

Below is a representative table illustrating the kinetic resolution of related arylpropionate esters using different lipases, which showcases the kind of data that would be generated in such a study.

| Racemic Ester | Lipase | Conversion (%) | Enantiomeric Excess (ee) of Remaining Ester (%) | Enantiomeric Excess (ee) of Product Acid (%) |

| Ethyl 3-phenylbutanoate | Pseudomonas cepacia | 50 | >99 (R) | 95 (S) |

| Ethyl 3-phenylpentanoate | Candida rugosa | 45 | 92 (R) | 85 (S) |

| Methyl 2-phenylpropionate | Candida antarctica B | 50 | >99 (S) | >99 (R) |

Chemical Resolution:

Chemical resolution often involves the formation of diastereomeric salts by reacting the racemic carboxylic acid (3-phenylpropanoic acid) with a chiral base (e.g., brucine, strychnine, or a chiral amine). These diastereomeric salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the pure enantiomer of the carboxylic acid can be recovered by treatment with an achiral acid.

Determination of Absolute and Relative Configurations

Once chiral derivatives of this compound have been synthesized or resolved, determining their three-dimensional structure is essential.

Absolute Configuration:

The absolute configuration (the R or S designation at a stereocenter) can be determined by several methods. X-ray crystallography of a single crystal of an enantiomerically pure derivative provides an unambiguous determination of its absolute stereochemistry.

Spectroscopic methods are also powerful tools. Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations for a known configuration (e.g., the R-enantiomer), the absolute configuration can be assigned. nih.gov This method is particularly useful for molecules that are difficult to crystallize.

Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing agents, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), can also be used. researchgate.net By forming esters with the (R)- and (S)-enantiomers of Mosher's acid, two diastereomeric esters are produced. The differences in the chemical shifts of the protons near the chiral center in the ¹H NMR spectra of these diastereomers can be used to deduce the absolute configuration of the original alcohol or amine.

Relative Configuration:

When a molecule has multiple stereocenters, determining their relative stereochemistry (syn or anti, cis or trans) is necessary. Nuclear Overhauser Effect (NOE) spectroscopy, a type of 2D NMR, is a primary tool for this purpose. NOE correlations are observed between protons that are close in space, allowing for the elucidation of the relative orientation of substituents in the molecule.

Chirality Transfer in Reactions Involving Phenylpropanoate Moieties

Applications of 2 Ethylphenyl 3 Phenylpropanoate As a Synthetic Intermediate

Role as a Building Block in Organic Synthesis

2-Ethylphenyl 3-phenylpropanoate possesses several features that make it a potential building block in organic synthesis. The ester linkage can be hydrolyzed to liberate the 2-ethylphenol (B104991) and 3-phenylpropanoic acid moieties, which can then be further functionalized. Alternatively, the aromatic rings and the aliphatic chain can be sites for various chemical transformations.

While direct evidence for this compound as a precursor for complex organic molecules is scarce, the individual components, 2-ethylphenol and 3-phenylpropanoic acid, are known to participate in various synthetic transformations. For instance, 2-ethylphenol serves as an intermediate in the production of various chemicals, including pharmaceuticals and dyes. chemimpex.com Similarly, 3-phenylpropanoic acid and its derivatives are utilized in the synthesis of a range of pharmaceuticals. wikipedia.orggoogle.com

The ester itself could undergo reactions such as hydrolysis followed by further derivatization of the resulting acid and phenol (B47542). The aromatic rings could be subject to electrophilic substitution reactions, and the benzylic positions could be functionalized through radical reactions. These transformations would allow for the construction of more elaborate molecular architectures.

Although no specific examples of using this compound to form heterocyclic compounds have been found, the structural motifs present in the molecule suggest potential pathways. For instance, intramolecular cyclization reactions could theoretically be employed. Following hydrolysis of the ester, the resulting 3-phenylpropanoic acid could be converted to an acyl chloride and then reacted with the 2-ethylphenol under Friedel-Crafts acylation conditions to potentially form a cyclic ketone. Subsequent reactions could then be used to build a heterocyclic ring system. The synthesis of pyrimidine-based inhibitors of cyclin-dependent kinases from ethyl 3-phenylpropionate (B1229125) highlights the utility of similar esters in constructing heterocyclic systems. chemicalbook.comthermofisher.com

In the context of a multi-step synthesis, this compound could serve as a protected form of either 2-ethylphenol or 3-phenylpropanoic acid. For example, if a synthetic route required a free carboxylic acid at a later stage, the ester could be carried through several steps before being hydrolyzed under specific conditions. General strategies in multi-step synthesis often involve the protection of reactive functional groups, and esters are a common protecting group for carboxylic acids. nih.govyoutube.comodinity.com The synthesis of various complex molecules often involves sequential reactions where intermediates are not isolated, and a compound like this compound could potentially be an un-isolated intermediate in such a process. researchgate.net

Contributions to Materials Science (Non-Property Specific)

While there is no direct information linking this compound to materials science applications, the properties of its constituent parts suggest potential uses.

Phenolic compounds are well-known for their antioxidant properties and are often used as stabilizers in polymers to prevent degradation. chemimpex.com 2-Ethylphenol itself is used in the production of phenolic resins. wikipedia.org It is conceivable that this compound, after appropriate modification, could be incorporated into polymer backbones or used as an additive to impart specific properties, such as thermal stability or UV resistance.

Use in Analytical Chemistry as a Reference Standard (Non-Property Specific)

For any synthesized compound, a pure sample can serve as a reference standard for its identification and quantification in various matrices.

If this compound were to be synthesized for a specific purpose, a purified sample would be essential for developing analytical methods, such as chromatography (GC, HPLC) and spectroscopy (NMR, IR, MS), to detect and quantify it in reaction mixtures or final products. While not a widely available standard, it could be synthesized and characterized for in-house analytical purposes. The availability of analytical data for similar compounds like ethyl 3-phenylpropanoate in databases supports this potential application. nih.govsigmaaldrich.com

Future Research Directions and Emerging Paradigms

Exploration of Novel Catalytic Systems for Efficient Synthesis

The synthesis of aromatic esters, including 2-Ethylphenyl 3-phenylpropanoate, traditionally relies on methods like Fischer esterification. However, future research will undoubtedly focus on the development of more efficient, selective, and sustainable catalytic systems.

One promising area is the investigation of novel organocatalysts and transition metal catalysts . For instance, the recently developed "ester dance reaction" allows for the migration of an ester group around an aromatic ring under mild conditions, which could open up new synthetic routes to substituted phenylpropanoates. waseda.jp The development of robust solid catalysts is another key direction, as they offer advantages in terms of reusability and suitability for continuous flow processes, which are highly desirable in industrial applications. riken.jp